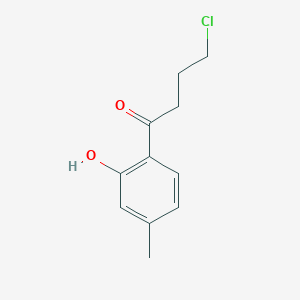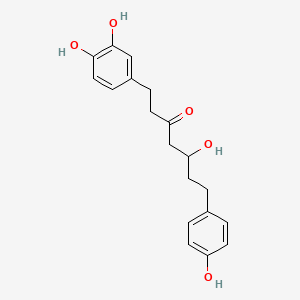
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one is a chemical compound belonging to the class of diarylheptanoids. This compound is known for its presence in various natural sources, including plants like Curcuma kwangsiensis and Alnus japonica . It has garnered attention due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one typically involves the condensation of appropriate phenolic compounds followed by selective hydroxylation. The reaction conditions often include the use of catalysts and controlled temperature settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted phenolic derivatives. These products have distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one has several scientific research applications:
Chemistry: It is used as a model compound for studying diarylheptanoids and their chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Neuroprotective Effects: It inhibits glutamate-induced oxidative stress in neuronal cells, protecting against neurodegeneration.
Anti-inflammatory Effects: The compound inhibits nitric oxide production in macrophage cells, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: Another diarylheptanoid with well-known antioxidant and anti-inflammatory properties.
Gingerol: Found in ginger, it shares similar chemical structures and biological activities.
Bisdemethoxycurcumin: A derivative of curcumin with enhanced stability and bioavailability.
Uniqueness
Eigenschaften
CAS-Nummer |
105955-05-3 |
|---|---|
Molekularformel |
C19H22O5 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-5-hydroxy-7-(4-hydroxyphenyl)heptan-3-one |
InChI |
InChI=1S/C19H22O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16,20-21,23-24H,3-4,8-9,12H2 |
InChI-Schlüssel |
BKHDOBRYLMZANE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



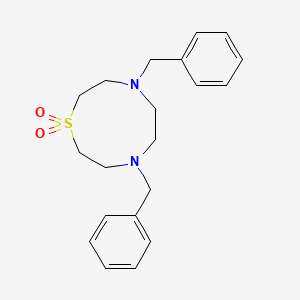
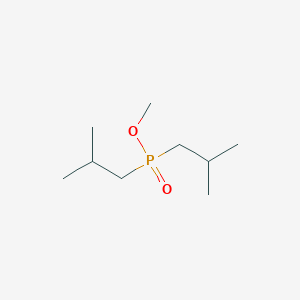
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)
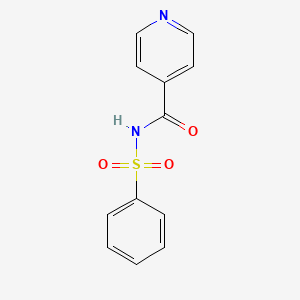
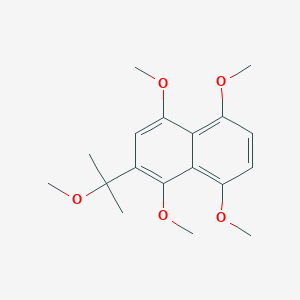
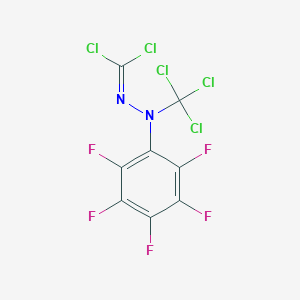

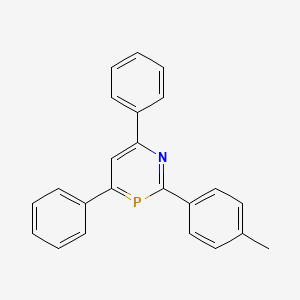
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)

